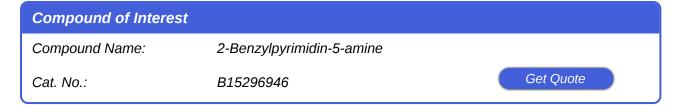


2-Benzylpyrimidin-5-amine: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyrimidin-5-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of biologically active molecules and pharmaceuticals. The presence of a benzyl group at the 2-position and an amine group at the 5-position suggests potential for diverse chemical modifications and a range of pharmacological activities. This technical guide provides a detailed overview of the known and predicted properties of **2-Benzylpyrimidin-5-amine**, including its chemical and physical characteristics, potential synthetic routes, and prospective biological significance based on related structures. Due to the limited availability of data for this specific isomer, information from closely related analogues is also presented to offer a comprehensive profile.

Chemical and Physical Properties

Specific experimental data for **2-benzylpyrimidin-5-amine** is not readily available in published literature. However, based on the properties of structurally similar compounds, such as N-benzylpyrimidin-2-amine and other substituted pyrimidines, we can predict its general characteristics.

Table 1: Predicted Physicochemical Properties of **2-Benzylpyrimidin-5-amine**



Property	Predicted Value/Information	Notes
IUPAC Name	2-benzylpyrimidin-5-amine	
Molecular Formula	C11H11N3	-
Molecular Weight	185.23 g/mol	-
Appearance	Likely a solid at room temperature	Based on similar aminopyrimidines.
Melting Point	Not available	Expected to be a crystalline solid with a defined melting point.
Boiling Point	Not available	Likely to decompose at higher temperatures.
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.	The benzyl group decreases water solubility compared to unsubstituted aminopyrimidine.
рКа	Not available	The pyrimidine nitrogens are weakly basic, and the amino group is a weak base.
SMILES	Nc1cncc(Cc2cccc2)n1	
InChI	InChI=1S/C11H11N3/c12-10- 6-13-11(14-7-10)8-9-4-2-1-3-5- 9/h1-7H,8H2,12H2	_

Note: The values in this table are estimations based on the general properties of related pyrimidine derivatives and should be confirmed by experimental analysis.

Synthesis and Characterization

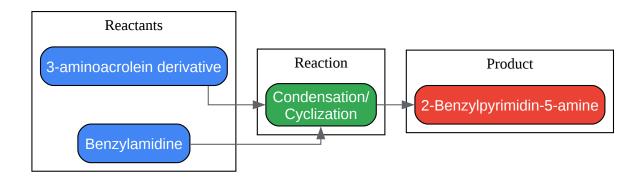
A definitive, published experimental protocol for the synthesis of **2-benzylpyrimidin-5-amine** is not available. However, established methods for the synthesis of 2,5-disubstituted pyrimidines

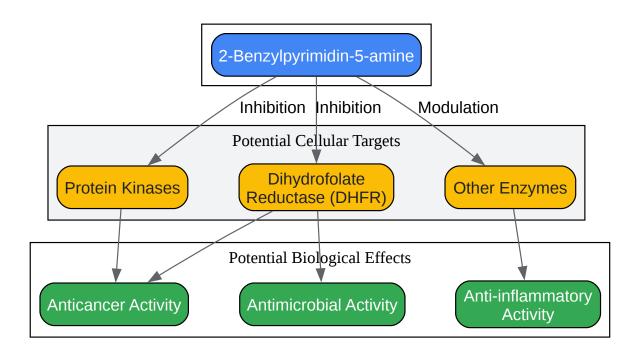


can be adapted. A plausible synthetic approach would involve the condensation of a suitable three-carbon precursor with an amidine derivative.

Proposed Synthetic Pathway

A potential route could involve the reaction of a β -dicarbonyl compound or its equivalent, functionalized with a benzyl group at the 2-position, with formamidine or a protected form thereof.





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